Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

EGFR kinase inhibition IC₅₀ 4-anilinoquinazoline

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a Cbz-protected spirocyclic building block composed of an oxetane ring spiro-fused to a pyrrolidine ring. This [3.4]-spiro scaffold serves as a conformationally restricted bioisostere of morpholine and piperazine, and the benzyl carbamate protecting group enables orthogonal deprotection strategies in multi-step medicinal chemistry syntheses.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1823862-50-5
Cat. No. B1383174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
CAS1823862-50-5
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CN(CC12COC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H17NO3/c16-13(18-8-12-4-2-1-3-5-12)15-7-6-14(9-15)10-17-11-14/h1-5H,6-11H2
InChIKeyGBFOOYUUIJXKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Benzyl 2-Oxa-6-Azaspiro[3.4]octane-6-carboxylate (CAS 1823862-50-5) Is a Strategic Spirocyclic Building Block for EGFR-Targeted Programs


Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a Cbz-protected spirocyclic building block composed of an oxetane ring spiro-fused to a pyrrolidine ring [1]. This [3.4]-spiro scaffold serves as a conformationally restricted bioisostere of morpholine and piperazine, and the benzyl carbamate protecting group enables orthogonal deprotection strategies in multi-step medicinal chemistry syntheses . The free amine derived from this intermediate has been incorporated into 4-anilinoquinazoline EGFR kinase inhibitors that demonstrate quantifiable advantages over the clinical drug gefitinib in both target inhibition and aqueous solubility [2].

Why a Generic Spirocyclic Building Block Cannot Substitute for Benzyl 2-Oxa-6-Azaspiro[3.4]octane-6-carboxylate in EGFR Inhibitor Synthesis


Substituting a generic morpholine, piperazine, or even a closely related 2-oxa-6-azaspiro[3.3]heptane building block for this specific [3.4]-spiro Cbz-carbamate introduces measurable losses in downstream compound performance. The 2-oxa-6-azaspiro[3.4]octane scaffold confers a distinct exit-vector geometry that, when incorporated into 4-anilinoquinazoline inhibitors, achieves a 1.5-fold improvement in EGFR kinase IC₅₀ (15 nM vs 23 nM for gefitinib) and a 16-fold gain in aqueous solubility (33.8 μg/mL vs 2.1 μg/mL for gefitinib) [1]. The benzyl carbamate (Cbz) protecting group further differentiates this intermediate: unlike the acid-labile Boc analog, Cbz withstands the acidic conditions frequently required in heterocycle functionalization, enabling synthetic sequences that would fail with the tert-butyl carbamate congener [2].

Head-to-Head Quantitative Evidence: Benzyl 2-Oxa-6-Azaspiro[3.4]octane-6-carboxylate vs. Closest Analogs


EGFR Kinase Inhibition: 2-Oxa-6-azaspiro[3.4]octane-Derived Inhibitor 21g vs. Gefitinib (IC₅₀ Comparison)

The 4-anilinoquinazoline derivative 21g, which incorporates the 2-oxa-6-azaspiro[3.4]octane moiety (obtained by deprotection of benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate), inhibits wild-type EGFR with an IC₅₀ of 15 nM, a 1.53-fold improvement over the clinical EGFR inhibitor gefitinib (IC₅₀ = 23 nM) measured in the same Z'-Lyte Kinase Assay [1]. This demonstrates that the spiro[3.4] scaffold confers a genuine gain in target engagement potency relative to the morpholine-bearing reference drug.

EGFR kinase inhibition IC₅₀ 4-anilinoquinazoline lung cancer

Aqueous Solubility: 2-Oxa-6-azaspiro[3.4]octane-Derived 21g vs. Gefitinib and [3.3]-Spiro Analogs

Compound 21g containing the 2-oxa-6-azaspiro[3.4]octane scaffold exhibits aqueous solubility of 33.8 μg/mL at 20°C, which is 16.1-fold higher than gefitinib (2.1 μg/mL) and exceeds several 2-oxa-6-azaspiro[3.3]heptane analogs such as 20a (1.4 μg/mL) and 21b (1.2 μg/mL) [1]. This solubility advantage is attributed to the combination of the oxetane ring's polarity-enhancing effect and the three-carbon linker geometry unique to the [3.4] scaffold.

aqueous solubility physicochemical property drug-likeness spirocyclic oxetane

Cellular Antitumor Potency: 2-Oxa-6-azaspiro[3.4]octane-Derived 21g vs. Gefitinib in EGFR-Driven HCC827 Cells

In the EGFR-activating mutant cell line HCC827, compound 21g demonstrates an antiproliferative IC₅₀ of 28 nM, which is within approximately 2.3-fold of gefitinib's IC₅₀ of 12 nM [1]. The authors of the study explicitly describe the antitumor potency of 21g as 'similar' to that of the lead compound gefitinib, confirming that the scaffold replacement does not compromise cellular efficacy while delivering the solubility and kinase-inhibition advantages documented above.

antiproliferative activity HCC827 NSCLC cellular IC₅₀

Protecting Group Orthogonality: Cbz-Protected Building Block vs. Boc-Protected Analog for Multi-Step Synthesis

The benzyl carbamate (Cbz) group on this compound is stable to the trifluoroacetic acid (TFA) conditions commonly used to remove tert-butyl carbamate (Boc) protecting groups, while being quantitatively cleaved by catalytic hydrogenolysis under neutral conditions [1]. In contrast, the Boc-protected analog (tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, CAS 1245816-31-2) is labile to even dilute TFA, precluding its use in syntheses requiring acid-mediated transformations after amine protection. The Cbz chromophore also facilitates UV-based HPLC monitoring during purification.

protecting group strategy orthogonal deprotection Cbz vs Boc solid-phase synthesis

Commercial Purity and Batch-to-Batch Reproducibility: Bidepharm 98% vs. Standard 95% Grade

The Bidepharm supply of benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is offered at a standard purity of 98%, supported by batch-specific quality control data including NMR, HPLC, and GC analyses . Multiple competing vendors list this compound at 95% purity without published batch QC documentation, representing a 3-percentage-point difference in guaranteed purity that corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5% impurities) .

purity quality control batch reproducibility procurement specification

Scaffold Geometry and Exit Vector Comparison: [3.4]-Spiro System vs. [3.3]-Spiro and Morpholine Bioisosteres

The 2-oxa-6-azaspiro[3.4]octane scaffold provides a distinct spatial arrangement compared to the [3.3]-spiro analog (2-oxa-6-azaspiro[3.3]heptane): the pyrrolidine ring in the [3.4] system positions the nitrogen substituent at a different distance and angle from the oxetane oxygen relative to the azetidine-based [3.3] system [1]. This scaffold is formally classified as a bioisostere of morpholine, while the azetidine-based [3.3] system is a bioisostere of piperazine [2]. The higher Fsp³ (fraction of sp³ carbons) of the [3.4] scaffold (0.71 for the parent C₆H₁₁NO core) compared to morpholine (0.50) contributes to improved three-dimensionality, which has been associated with higher clinical success rates [2].

exit vector geometry Fsp3 three-dimensionality bioisostere scaffold diversity

High-Impact Application Scenarios for Benzyl 2-Oxa-6-Azaspiro[3.4]octane-6-carboxylate Based on Quantitative Evidence


EGFR Kinase Inhibitor Lead Optimization Programs Requiring Solubility Rescue

For medicinal chemistry teams developing 4-anilinoquinazoline or related EGFR inhibitors that have encountered solubility-limited bioavailability, incorporating the 2-oxa-6-azaspiro[3.4]octane scaffold via this Cbz-protected building block offers a validated path to a 16-fold solubility gain (33.8 vs. 2.1 μg/mL) without sacrificing kinase inhibition potency (15 nM vs. 23 nM for gefitinib) [1]. The Cbz protection allows the scaffold to be introduced at a late stage under acid-mediated coupling conditions that would be incompatible with the Boc analog.

Multi-Step Parallel Synthesis of Spirocyclic Kinase Inhibitor Libraries with Orthogonal Deprotection Requirements

In library synthesis workflows where the core scaffold must remain protected through iterative acid-catalyzed functionalization steps (e.g., Suzuki couplings requiring Pd catalysts generated under acidic conditions, or TFA-mediated Boc deprotection of other amines), the Cbz group on this building block provides acid-stable protection that can be selectively removed by hydrogenolysis at the final step [2]. The UV-active benzyl chromophore also facilitates automated HPLC-MS purification tracking across parallel synthesis plates.

Scaffold-Hopping from Morpholine- or Piperazine-Containing Leads to Improve Fsp³ and Physicochemical Profile

When a morpholine-containing lead compound (e.g., gefitinib analogs) shows poor solubility or high planarity, the 2-oxa-6-azaspiro[3.4]octane scaffold serves as a direct bioisosteric replacement that increases Fsp³ from 0.50 to 0.71 while delivering quantifiable kinase inhibition improvements (1.53-fold better EGFR IC₅₀) [1][3]. The benzyl carboxylate form of this scaffold is the recommended protected intermediate for introducing this modification via nucleophilic substitution or reductive amination chemistry.

Fragment-Based Drug Discovery (FBDD) Where High Purity and Batch Reproducibility Are Mandatory

For fragment screening and X-ray crystallography soaking experiments, the 98% purity grade with documented batch-specific NMR, HPLC, and GC quality control (available from suppliers such as Bidepharm) provides the level of chemical integrity required to avoid false-positive crystallographic density or spurious biochemical assay signals . The 2.5-fold lower impurity burden relative to standard 95% grade material reduces the need for pre-screening re-purification, accelerating fragment-to-lead timelines.

Quote Request

Request a Quote for Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.